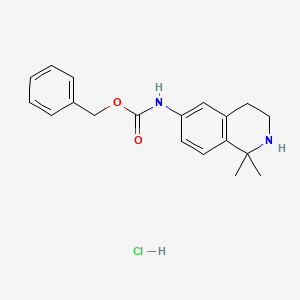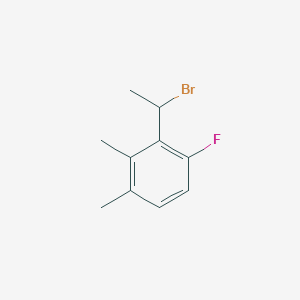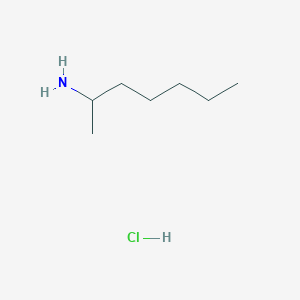
2-bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 2-position and a methyl group at the 6-position on the naphthyridine ring, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridine typically involves the bromination of a precursor naphthyridine compound. One common method is the reaction of 6-methyl-7,8-dihydro-5H-1,6-naphthyridine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for further applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered biological activities.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substituted Naphthyridines: Formed by nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Formed by oxidation or reduction reactions, respectively.
Coupled Products: Formed by coupling reactions with various halides.
Scientific Research Applications
2-bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential anticancer, antiviral, and antimicrobial agents.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Chemical Biology: Utilized in the design of chemical probes for studying biological pathways and mechanisms.
Industrial Applications: Employed in the synthesis of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridine involves its interaction with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the naphthyridine ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-methyl-7,8-dihydro-5H-1,6-naphthyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
2-bromo-7,8-dihydro-5H-1,6-naphthyridine: Lacks the methyl group, which may affect its biological activity and binding affinity.
2,8-dimethyl-1,5-naphthyridine: A different isomer with distinct chemical properties and applications.
Uniqueness
2-bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridine is unique due to the presence of both the bromine atom and the methyl group, which confer specific reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H11BrN2 |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
2-bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridine |
InChI |
InChI=1S/C9H11BrN2/c1-12-5-4-8-7(6-12)2-3-9(10)11-8/h2-3H,4-6H2,1H3 |
InChI Key |
KIEPNVGRQSGSEU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N'-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13913198.png)
![2,7-Diazaspiro[4.5]decane-6,8-dione](/img/structure/B13913202.png)







![1-[3-(1,1-Difluoro-2-hydroxy-2-methyl-propyl)-2-fluoro-phenyl]ethanone](/img/structure/B13913242.png)
